![molecular formula C11H10N2O2S B5876541 2-(Benzylthio)pyrimidine-4,6-diol](/img/structure/B5876541.png)
2-(Benzylthio)pyrimidine-4,6-diol
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Overview
Description
2-(Benzylthio)pyrimidine-4,6-diol is an organic compound with the molecular formula C11H10N2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of a benzylthio group attached to the second position of the pyrimidine ring and hydroxyl groups at the fourth and sixth positions
Mechanism of Action
Target of Action
Similar compounds with benzylthio groups have shown potential as antifungal agents . These compounds have been tested against a group of phytopathogenic fungi, indicating that their targets may be certain proteins or enzymes within these organisms .
Mode of Action
It is suggested that the compound may interact with its targets through the formation of hydrogen bonds . This interaction could lead to changes in the target’s function, potentially inhibiting the growth of fungi .
Biochemical Pathways
Similar compounds have been found to affect oxidative stress, cox-2, ldha, and hyperglycemia pathways, which are interlinked contributing pathways in the etiology, progression, and metastasis of colon cancer .
Result of Action
Similar compounds have shown potential as antifungal agents, indicating that they may inhibit the growth of certain fungi .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)pyrimidine-4,6-diol typically involves the reaction of 2-chloropyrimidine-4,6-diol with benzylthiol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)pyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group, yielding pyrimidine-4,6-diol.
Substitution: The hydroxyl groups at positions 4 and 6 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrimidine-4,6-diol.
Substitution: Various substituted pyrimidine derivatives, depending on the substituents introduced.
Scientific Research Applications
2-(Benzylthio)pyrimidine-4,6-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
2-(Benzylthio)pyrimidine-4,6-diol can be compared with other similar compounds, such as:
2-(Methylthio)pyrimidine-4,6-diol: Similar structure but with a methylthio group instead of a benzylthio group.
2-(Ethylthio)pyrimidine-4,6-diol: Similar structure but with an ethylthio group instead of a benzylthio group.
2-(Phenylthio)pyrimidine-4,6-diol: Similar structure but with a phenylthio group instead of a benzylthio group.
The uniqueness of this compound lies in the presence of the benzylthio group, which may impart different chemical and biological properties compared to its analogs.
Biological Activity
2-(Benzylthio)pyrimidine-4,6-diol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The synthesis, mechanisms of action, and relevant case studies will also be discussed.
Chemical Structure and Synthesis
The compound this compound features a pyrimidine ring substituted with a benzylthio group and hydroxyl functionalities at positions 4 and 6. The synthesis typically involves the reaction of benzyl mercaptan with pyrimidine derivatives under controlled conditions to yield the desired product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluating various pyrimidine derivatives demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values were notably lower than those of standard chemotherapeutic agents, indicating potent activity.
Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
---|---|---|
MCF-7 | 0.09 ± 0.0085 | 2.19 ± 1.87 |
A549 | 0.03 ± 0.0056 | 3.34 ± 0.152 |
These results suggest that the compound may interfere with cellular proliferation pathways or induce apoptosis in cancer cells .
Antimicrobial Properties
In addition to anticancer activity, this compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to those of established antibiotics.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity. In vitro assays demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in treating inflammatory diseases.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism or inflammation.
- Receptor Modulation: It could also modulate receptor activity related to cell signaling pathways that control growth and immune responses.
Case Studies
- Cytotoxicity Study : A detailed investigation into the cytotoxic effects on HepG2 (liver cancer) cells showed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability.
- Antimicrobial Efficacy : In a comparative study against common pathogens like E.coli and Staphylococcus aureus, the compound demonstrated superior antibacterial activity compared to traditional antibiotics.
Properties
IUPAC Name |
2-benzylsulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-9-6-10(15)13-11(12-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAISFVUWGZBCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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